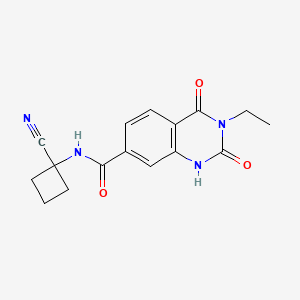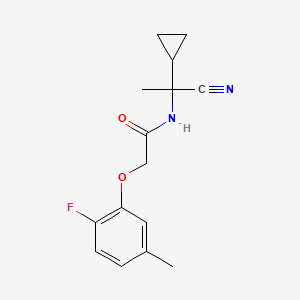![molecular formula C25H20FN3O5 B2806244 (E)-2-cyano-3-[4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]-N-(2-methyl-4-nitrophenyl)prop-2-enamide CAS No. 380562-24-3](/img/structure/B2806244.png)
(E)-2-cyano-3-[4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]-N-(2-methyl-4-nitrophenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-2-cyano-3-[4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]-N-(2-methyl-4-nitrophenyl)prop-2-enamide is a useful research compound. Its molecular formula is C25H20FN3O5 and its molecular weight is 461.449. The purity is usually 95%.
BenchChem offers high-quality (E)-2-cyano-3-[4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]-N-(2-methyl-4-nitrophenyl)prop-2-enamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-cyano-3-[4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]-N-(2-methyl-4-nitrophenyl)prop-2-enamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Synthesis Techniques and Crystal Structure Analysis A study by Harisha et al. (2015) focused on the synthesis of entacapone, a compound structurally related to the one , using a new synthesis method. This process involved the demethylation of a precursor compound under mild conditions, highlighting the potential of this method for synthesizing structurally similar compounds. The research also delved into the crystal structure analysis of entacapone isomers and established NMR methods to determine E and Z geometry in similar molecules. These techniques could be applicable for the analysis and synthesis of (E)-2-cyano-3-[4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]-N-(2-methyl-4-nitrophenyl)prop-2-enamide (ATTIMOGAE SHIVAMURTHY HARISHA et al., 2015).
Effect of Stacking Mode on Optical Properties The study of 3-aryl-2-cyano acrylamide derivatives by Qing‐bao Song et al. (2015) revealed how the stacking mode influences the optical properties of these compounds. The research found that different face-to-face stacking modes in synthesized crystals led to distinct luminescence behaviors. This finding suggests the potential of (E)-2-cyano-3-[4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]-N-(2-methyl-4-nitrophenyl)prop-2-enamide in optical applications and the importance of crystal stacking in determining its optical properties (Qing‐bao Song et al., 2015).
Molecular Interactions and Computational Analysis
Intramolecular Hydrogen Bonding and Steric Factors The study on beta-enaminones by Bertolasi et al. (2006) could provide insight into the molecular interactions within (E)-2-cyano-3-[4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]-N-(2-methyl-4-nitrophenyl)prop-2-enamide. This research highlighted how steric intramolecular repulsions and electronic resonance-assisted hydrogen-bond effects modulate the strength of intramolecular N-H...O hydrogen bonds in beta-enaminones, a concept that might be relevant for analyzing the bonding interactions in the compound (V. Bertolasi et al., 2006).
Corrosion Inhibition and Surface Interactions The research on acrylamide derivatives by Ahmed Abu-Rayyan et al. (2022) demonstrated the potential of similar compounds as corrosion inhibitors in metal surfaces. By using chemical and electrochemical methods, the study revealed how these derivatives effectively inhibit corrosion in copper, a property potentially relevant for the application of (E)-2-cyano-3-[4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]-N-(2-methyl-4-nitrophenyl)prop-2-enamide in material science and industrial applications (Ahmed Abu-Rayyan et al., 2022).
properties
IUPAC Name |
(E)-2-cyano-3-[4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]-N-(2-methyl-4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN3O5/c1-16-11-20(29(31)32)8-9-22(16)28-25(30)19(14-27)12-17-7-10-23(24(13-17)33-2)34-15-18-5-3-4-6-21(18)26/h3-13H,15H2,1-2H3,(H,28,30)/b19-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLMZZAXFWCCQAS-XDHOZWIPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(=CC2=CC(=C(C=C2)OCC3=CC=CC=C3F)OC)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)/C(=C/C2=CC(=C(C=C2)OCC3=CC=CC=C3F)OC)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[7-(4-methoxybenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2806161.png)
![2-chloro-N-[5-(dimethylsulfamoyl)-2-methylphenyl]propanamide](/img/structure/B2806162.png)
![2-cyano-3-(2,4-dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2806164.png)
![7-bromo-2-methyl-4H-pyrido[1,2-a]pyrimidine-4-thione](/img/structure/B2806167.png)

![7-[(4-Fluorophenyl)methoxy]-3-(4-methoxyphenyl)chromen-4-one](/img/structure/B2806171.png)
![(Z)-methyl 2-(2-((5-bromothiophene-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2806172.png)


![6-Oxo-1-[4-(Trifluoromethyl)Benzyl]-1,6-Dihydro-3-Pyridinecarboxylic Acid](/img/structure/B2806179.png)
![8-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2806180.png)

![2-((2-(4-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-methoxyethyl)acetamide](/img/structure/B2806182.png)
